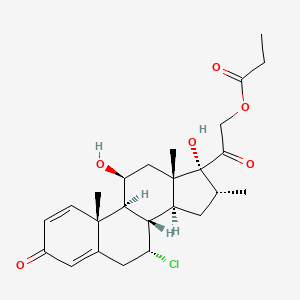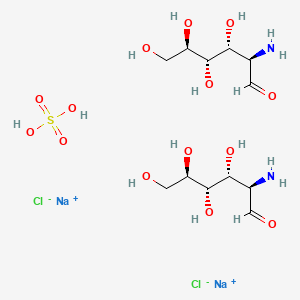
Unii-KB3BB67DU4
Vue d'ensemble
Description
The description of a substance usually includes its common and scientific names, its appearance, and its uses .
Synthesis Analysis
Synthesis analysis involves understanding how the substance is made. This can include the chemical reactions used to produce the substance, the raw materials needed, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule of the substance. This can include information about the types of bonds between atoms, the shape of the molecule, and any notable features of the structure .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the substance reacts with other substances. This can include the types of reactions it undergoes, the products of these reactions, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
Physical properties of a substance include characteristics like color, density, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo specific chemical changes .Applications De Recherche Scientifique
Ethical Considerations in Scientific Research
Public and Stakeholder Engagement in Scientific Research : Ethical and social questions arise with new scientific discoveries and technologies. Public and stakeholder engagement is crucial in developing guidelines and policies governing scientific practices, especially in controversial areas such as CRISPR-Cas9 gene editing. Ethical concerns, deeply rooted in moral, religious, or ideological beliefs, necessitate more ethical input in debates around governance of dual-use research. Engaging a broader range of stakeholders, including the public, in the development of scientific policies can ensure more inclusive and ethical scientific practices (Iltis, Hoover, & Matthews, 2021).
Innovation in Scientific Research
Nanoparticle Research : The field of nanoparticle research illustrates the innovative potential of scientific inquiry. With properties strongly related to their size, nanoparticles offer opportunities for breakthroughs in technology and medicine. The development of new synthesis methods, characterization tools, and theoretical models is essential for advancing this field. Nanoparticle research showcases the wide-ranging applications of scientific innovations, from basic science to commercial applications, highlighting the role of interdisciplinary collaboration in driving scientific progress (Heiligtag & Niederberger, 2013).
Challenges in Scientific Research
Scientific Research and Society
Climate Change Research : The Intergovernmental Panel on Climate Change (IPCC) serves as a key example of how scientific research impacts policy and public discourse. Research on the IPCC highlights its significant influence on the construction and dissemination of knowledge on climate change, shaping policy development and public understanding. This underscores the importance of scientific research in addressing global challenges and the role of international collaboration in fostering a comprehensive understanding of complex issues (Hulme & Mahony, 2010).
Mécanisme D'action
Target of Action
Dabigatran impurity 10, also known as Unii-KB3BB67DU4 or KB3BB67DU4, is a derivative of Dabigatran etexilate . Dabigatran etexilate is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Thrombin, also known as Factor IIa, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot .
Mode of Action
Dabigatran directly inhibits the activity of thrombin by binding to its active site, thereby preventing thrombin from converting fibrinogen to fibrin . This inhibition is competitive and reversible . By blocking the action of thrombin, Dabigatran prevents the formation of blood clots, acting as an anticoagulant .
Biochemical Pathways
The primary biochemical pathway affected by Dabigatran is the coagulation cascade. By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .
Pharmacokinetics
Dabigatran etexilate is rapidly absorbed and converted to its active form, Dabigatran, by intestinal and hepatic carboxylesterases . The pharmacokinetics of Dabigatran are predictable, making routine lab monitoring unnecessary . .
Result of Action
The primary result of Dabigatran’s action is the prevention of blood clot formation. This is achieved by inhibiting the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This anticoagulant effect reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .
Action Environment
The action of Dabigatran can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of Dabigatran, potentially leading to drug-drug interactions . Additionally, patient-specific factors such as renal function can impact the drug’s clearance and overall effectiveness . It’s also worth noting that the stability and efficacy of Dabigatran impurity 10 may be different from that of Dabigatran etexilate and would need further investigation.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O5/c1-4-6-7-10-22-47-35(45)40-33(36)25-12-15-27(16-13-25)38-24-31-39-28-23-26(14-17-29(28)41(31)3)34(44)42(30-11-8-9-19-37-30)20-18-32(43)46-21-5-2/h8-9,11-17,19,23,38H,4-7,10,18,20-22,24H2,1-3H3,(H2,36,40,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPCJXCFBRGFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1304574-20-6 | |
| Record name | beta-Alanine, N-((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-, propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304574206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-ALANINE, N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)IMINOMETHYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-, PROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB3BB67DU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)








